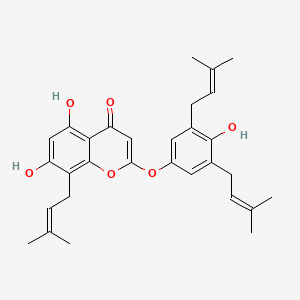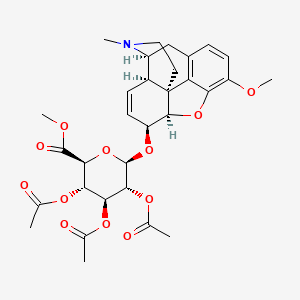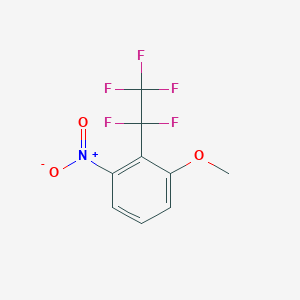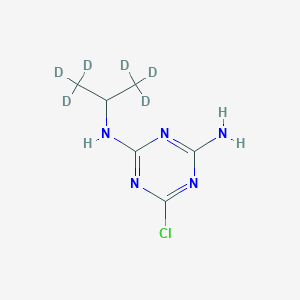
Atrazine-desethyl D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atrazine-desethyl D6 is a stable isotope-labeled compound, specifically a deuterated form of desethylatrazine. It is used as a reference standard in environmental testing to monitor the presence of atrazine and its metabolites in various matrices. This compound has the molecular formula C6D6H4ClN5 and a molecular weight of 193.67 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-desethyl D6 involves the deuteration of desethylatrazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the chemical structure. The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out in compliance with international standards for the development and production of reference materials .
Analyse Chemischer Reaktionen
Types of Reactions
Atrazine-desethyl D6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of atrazine and its metabolites. These products are used in environmental testing to monitor the degradation and transformation of atrazine in different matrices .
Wissenschaftliche Forschungsanwendungen
Atrazine-desethyl D6 is widely used in scientific research, particularly in environmental chemistry and toxicology. Its applications include:
Environmental Testing: Used as a reference standard to monitor the presence of atrazine and its metabolites in water, soil, and air samples.
Toxicological Studies: Helps in understanding the toxic effects of atrazine and its metabolites on various organisms.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting atrazine and its metabolites.
Wirkmechanismus
Atrazine-desethyl D6 exerts its effects by mimicking the behavior of desethylatrazine, a metabolite of atrazine. The primary mechanism involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately the death of the plant . The molecular targets include the D1 protein in the photosystem II complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desethylatrazine: A non-deuterated form of Atrazine-desethyl D6.
Desisopropylatrazine: Another metabolite of atrazine with similar properties.
Atrazine: The parent compound from which desethylatrazine is derived.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds .
Eigenschaften
CAS-Nummer |
2733387-38-5 |
|---|---|
Molekularformel |
C6H10ClN5 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3 |
InChI-Schlüssel |
DFWFIQKMSFGDCQ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)


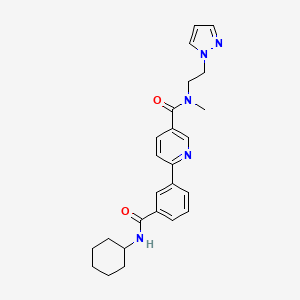

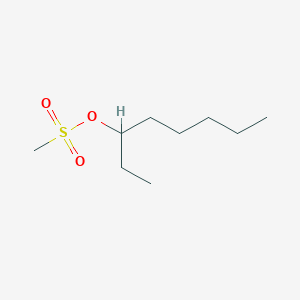
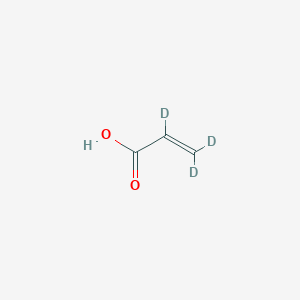

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
